Cardamonin

Catalog No.
S522722
CAS No.
19309-14-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cardamonin

CAS Number

19309-14-9

Product Name

Cardamonin

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+

InChI Key

NYSZJNUIVUBQMM-BQYQJAHWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2',4'-dihydroxy-6'-methoxychalcone, cardamomin, cardamonin

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O

The exact mass of the compound Cardamonin is 270.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Cardamonin (CAS 19309-14-9) is a naturally occurring 2',4'-dihydroxy-6'-methoxychalcone utilized extensively in pharmacological research and formulation development. As a targeted mTORC1 inhibitor, an NF-κB modulator, and an anti-inflammatory agent, its procurement value is driven by its specific methoxy-substitution pattern. This structural feature provides distinct target binding affinities and lipophilic characteristics compared to unsubstituted or fully hydroxylated chalcones. For industrial and laboratory buyers, Cardamonin is prioritized for its ability to bypass standard kinase resistance mechanisms and its specific formulation requirements in non-aqueous delivery systems [1].

Substituting Cardamonin with generalized chalcones (like Isoliquiritigenin or Butein) or standard mTOR inhibitors (like Rapamycin) compromises assay specificity and formulation stability. Standard mTOR inhibitors fail in resistant cell lines, whereas Cardamonin circumvents resistance by directly disrupting the mTOR-Raptor association rather than relying on FKBP12 [1]. In formulation workflows, Cardamonin's specific lipophilicity means it is insoluble in water and standard carrier oils; substituting it into generic aqueous vehicles yields unstable suspensions, necessitating targeted solvents like dimethyl isosorbide (DMI) for stable emulsion development [2].

Efficacy in Rapamycin-Resistant Cell Lines

Cardamonin maintains its anti-proliferative efficacy in Rapamycin-resistant (RR) and AZD8055-resistant (AR) cancer cell lines. Unlike Rapamycin, which requires FKBP12, Cardamonin inhibits mTOR by decreasing Raptor protein expression, allowing it to function where standard inhibitors fail [1].

Evidence DimensionCell Proliferation Inhibition in Resistant Lines
Target Compound DataMaintains IC50 in RR and AR HeLa/MCF-7 clones
Comparator Or BaselineRapamycin and AZD8055 (Loss of efficacy in resistant clones)
Quantified DifferenceCardamonin bypasses allosteric/ATP-competitive resistance mechanisms.
ConditionsIn vitro cell viability assays on resistant cervical and breast cancer clones.

Essential for researchers needing a functional mTOR inhibitor for cell lines that have developed resistance to standard allosteric or ATP-competitive inhibitors.

Solubility and Stability in Dimethyl Isosorbide (DMI)

Cardamonin is highly insoluble in water and standard cosmetic oils (e.g., sunflower oil). However, it demonstrates high solubility and shelf stability (less than 20% degradation over 2 months at 4°C or 25°C) when dissolved in dimethyl isosorbide (DMI), enabling the creation of stable oil/water emulsions[1].

Evidence DimensionSolvent Solubility and Shelf Stability
Target Compound DataHigh solubility and >80% stability at 2 months in DMI
Comparator Or BaselineInsoluble and unstable in water and standard seed oils
Quantified DifferenceDMI enables stable emulsion formulation previously unachievable with standard lipids.
ConditionsShelf stability testing at 4°C and 25°C for 2 months.

Guides formulation scientists and procurement teams to co-purchase appropriate solvents (like DMI) and avoid failed aqueous or simple lipid-based delivery systems.

Selective Inhibition of RelA Translocation

Compared to other chalcones like xanthohumol, Cardamonin selectively prevents RelA nuclear translocation without inducing the degradation of IκBα. In comparative assays, xanthohumol significantly decreased IκBα levels, whereas Cardamonin left IκBα basal levels intact [1].

Evidence DimensionIκBα Degradation
Target Compound DataCardamonin (No significant IκBα degradation)
Comparator Or BaselineXanthohumol (Significant IκBα degradation)
Quantified DifferenceCardamonin isolates RelA translocation inhibition without upstream degradation.
ConditionsTNF-α-stimulated A549 human lung adenocarcinoma cells.

Provides a highly specific mechanistic probe for RelA translocation without confounding upstream IκBα degradation, crucial for precise inflammatory signaling assays.

Therapeutic Window in Macrophage Assays

In LPS-stimulated macrophages, Cardamonin inhibits NO production with significantly lower generalized cytotoxicity compared to its close analog Flavokawain B. While Flavokawain B shows marked cytotoxicity that can confound viability data, Cardamonin provides a stable therapeutic window for anti-inflammatory screening [1].

Evidence DimensionCytotoxicity vs. NO Inhibition
Target Compound DataCardamonin (Functional NO inhibition with low cytotoxicity)
Comparator Or BaselineFlavokawain B (Marked cytotoxicity)
Quantified DifferenceCardamonin provides a wider non-toxic working range for cellular assays.
ConditionsIn vitro assays on LPS-induced RAW 264.7 macrophages.

Ensures reliable anti-inflammatory data by separating true NO inhibition from generalized cell death, a common artifact with more toxic chalcones.

mTOR-Resistant Cell Line Screening

Cardamonin is the preferred chalcone inhibitor in assays involving Rapamycin- or AZD8055-resistant cancer models, as it bypasses standard resistance mechanisms by directly downregulating Raptor expression[1].

Topical and Emulsion Formulation Development

Due to its specific lipophilicity, Cardamonin is utilized in DMI-based oil/water emulsions or liposomal nanocarriers for stable delivery in dermatological or cosmetic research, avoiding the precipitation seen in standard aqueous vehicles [2].

Mechanistic NF-κB Pathway Probing

Cardamonin serves as a selective RelA translocation inhibitor in inflammatory models where IκBα preservation is required, offering superior mechanistic precision compared to xanthohumol [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

270.08920892 Da

Monoisotopic Mass

270.08920892 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8KP1OJ8JX

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

19309-14-9

Wikipedia

Cardamomin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: de Oliveira Cabral C, Campos A, da Silva LM, Boeing T, de Andrade SF, Filho VC, Nesello LÂN. Gastroprotective potential of methanolic extract and dimethyl cardamonin from Campomanesia reitziana fruits in mice. Naunyn Schmiedebergs Arch Pharmacol. 2017 Jun;390(6):661-666. doi: 10.1007/s00210-017-1369-0. Epub 2017 Apr 1. PubMed PMID: 28365824.
2: Peng S, Hou Y, Yao J, Fang J. Activation of Nrf2-driven antioxidant enzymes by cardamonin confers neuroprotection of PC12 cells against oxidative damage. Food Funct. 2017 Mar 22;8(3):997-1007. doi: 10.1039/c7fo00054e. PubMed PMID: 28271112.
3: Ali AA, Abd Al Haleem EN, Khaleel SA, Sallam AS. Protective effect of cardamonin against acetic acid-induced ulcerative colitis in rats. Pharmacol Rep. 2017 Apr;69(2):268-275. doi: 10.1016/j.pharep.2016.11.002. Epub 2016 Nov 9. PubMed PMID: 28129600.
4: Sambasevam Y, Omar Farouk AA, Tengku Mohamad TA, Sulaiman MR, Bharatham BH, Perimal EK. Cardamonin attenuates hyperalgesia and allodynia in a mouse model of chronic constriction injury-induced neuropathic pain: Possible involvement of the opioid system. Eur J Pharmacol. 2017 Feb 5;796:32-38. doi: 10.1016/j.ejphar.2016.12.020. Epub 2016 Dec 15. PubMed PMID: 27988285.
5: Mazzio EA, Bauer D, Mendonca P, Taka E, Soliman KF. Natural product HTP screening for attenuation of cytokine-induced neutrophil chemo attractants (CINCs) and NO2- in LPS/IFNγ activated glioma cells. J Neuroimmunol. 2017 Jan 15;302:10-19. doi: 10.1016/j.jneuroim.2016.11.012. Epub 2016 Dec 1. PubMed PMID: 27956075; PubMed Central PMCID: PMC5201440.
6: Zhang J, Sikka S, Siveen KS, Lee JH, Um JY, Kumar AP, Chinnathambi A, Alharbi SA, Basappa, Rangappa KS, Sethi G, Ahn KS. Cardamonin represses proliferation, invasion, and causes apoptosis through the modulation of signal transducer and activator of transcription 3 pathway in prostate cancer. Apoptosis. 2017 Jan;22(1):158-168. doi: 10.1007/s10495-016-1313-7. PubMed PMID: 27900636.
7: Mazzio EA, Li N, Bauer D, Mendonca P, Taka E, Darb M, Thomas L, Williams H, Soliman KF. Natural product HTP screening for antibacterial (E.coli 0157:H7) and anti-inflammatory agents in (LPS from E. coli O111:B4) activated macrophages and microglial cells; focus on sepsis. BMC Complement Altern Med. 2016 Nov 15;16(1):467. PubMed PMID: 27846826; PubMed Central PMCID: PMC5111180.
8: Voon FL, Sulaiman MR, Akhtar MN, Idris MF, Akira A, Perimal EK, Israf DA, Ming-Tatt L. Cardamonin (2',4'-dihydroxy-6'-methoxychalcone) isolated from Boesenbergia rotunda (L.) Mansf. inhibits CFA-induced rheumatoid arthritis in rats. Eur J Pharmacol. 2017 Jan 5;794:127-134. doi: 10.1016/j.ejphar.2016.11.009. Epub 2016 Nov 11. PubMed PMID: 27845065.
9: Jaiswal S, Shukla M, Sharma A, Rangaraj N, Vaghasiya K, Malik MY, Lal J. Preclinical pharmacokinetics and ADME characterization of a novel anticancer chalcone, cardamonin. Drug Test Anal. 2016 Oct 28. doi: 10.1002/dta.2128. [Epub ahead of print] PubMed PMID: 27794181.
10: Wang S, Zhai C, Zhang Y, Yu Y, Zhang Y, Ma L, Li S, Qiao Y. Cardamonin, a Novel Antagonist of hTRPA1 Cation Channel, Reveals Therapeutic Mechanism of Pathological Pain. Molecules. 2016 Aug 29;21(9). pii: E1145. doi: 10.3390/molecules21091145. PubMed PMID: 27589700.
11: Shrivastava S, Jeengar MK, Thummuri D, Koval A, Katanaev VL, Marepally S, Naidu VGM. Cardamonin, a chalcone, inhibits human triple negative breast cancer cell invasiveness by downregulation of Wnt/β-catenin signaling cascades and reversal of epithelial-mesenchymal transition. Biofactors. 2017 Mar;43(2):152-169. doi: 10.1002/biof.1315. Epub 2016 Sep 1. PubMed PMID: 27580587.
12: Li W, Wu X, Li M, Wang Z, Li B, Qu X, Chen S. Cardamonin Alleviates Pressure Overload-induced Cardiac Remodeling and Dysfunction Through Inhibition of Oxidative Stress. J Cardiovasc Pharmacol. 2016 Dec;68(6):441-451. PubMed PMID: 27560458.
13: Kim SM, Neuendorff N, Chapkin RS, Earnest DJ. Role of Inflammatory Signaling in the Differential Effects of Saturated and Poly-unsaturated Fatty Acids on Peripheral Circadian Clocks. EBioMedicine. 2016 May;7:100-11. doi: 10.1016/j.ebiom.2016.03.037. Epub 2016 Mar 31. PubMed PMID: 27322464; PubMed Central PMCID: PMC4913702.
14: Ng TL, Karim R, Tan YS, Teh HF, Danial AD, Ho LS, Khalid N, Appleton DR, Harikrishna JA. Amino Acid and Secondary Metabolite Production in Embryogenic and Non-Embryogenic Callus of Fingerroot Ginger (Boesenbergia rotunda). PLoS One. 2016 Jun 3;11(6):e0156714. doi: 10.1371/journal.pone.0156714. eCollection 2016. PubMed PMID: 27258536; PubMed Central PMCID: PMC4892522.
15: Nesello LA, Campos A, Wagner T, Feliciano AS, de Campos Buzzi F, Filho VC. Chemical Composition and Antinociceptive Potential of Campomanesia reitziana Fruits. J Med Food. 2016 May;19(5):518-20. doi: 10.1089/jmf.2015.0092. Epub 2016 Apr 22. PubMed PMID: 27104741.
16: Mi XG, Song ZB, Sun LG, Bao YL, Yu CL, Wu Y, Li YX. Cardamonin inhibited cell viability and tumorigenesis partially through blockade of testes-specific protease 50-mediated nuclear factor-kappaB signaling pathway activation. Int J Biochem Cell Biol. 2016 Apr;73:63-71. doi: 10.1016/j.biocel.2016.02.001. Epub 2016 Feb 19. PubMed PMID: 26855338.
17: Je HD, Jeong JH. Cardamonin inhibits agonist-induced vascular contractility via Rho-kinase and MEK inhibition. Korean J Physiol Pharmacol. 2016 Jan;20(1):69-74. doi: 10.4196/kjpp.2016.20.1.69. Epub 2015 Dec 31. PubMed PMID: 26807025; PubMed Central PMCID: PMC4722193.
18: De Spirt S, Eckers A, Wehrend C, Micoogullari M, Sies H, Stahl W, Steinbrenner H. Interplay between the chalcone cardamonin and selenium in the biosynthesis of Nrf2-regulated antioxidant enzymes in intestinal Caco-2 cells. Free Radic Biol Med. 2016 Feb;91:164-71. doi: 10.1016/j.freeradbiomed.2015.12.011. Epub 2015 Dec 15. PubMed PMID: 26698667.
19: Yu WG, He H, Yao JY, Zhu YX, Lu YH. Dimethyl Cardamonin Exhibits Anti-inflammatory Effects via Interfering with the PI3K-PDK1-PKCα Signaling Pathway. Biomol Ther (Seoul). 2015 Nov;23(6):549-56. doi: 10.4062/biomolther.2015.048. Epub 2015 Nov 1. PubMed PMID: 26535080; PubMed Central PMCID: PMC4624071.
20: Jia D, Tan Y, Liu H, Ooi S, Li L, Wright K, Bennett S, Addison CL, Wang L. Cardamonin reduces chemotherapy-enriched breast cancer stem-like cells in vitro and in vivo. Oncotarget. 2016 Jan 5;7(1):771-85. doi: 10.18632/oncotarget.5819. PubMed PMID: 26506421; PubMed Central PMCID: PMC4808032.

Explore Compound Types